molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

Cat. No. B2836103
CAS RN: 893315-54-3
M. Wt: 469.53
InChI Key: UEPFOGSACCGWHY-KGENOOAVSA-N
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Description

The compound “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” is a type of benzenesulfonamide . Benzenesulfonamides are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including the compound , involves intramolecular cyclization rearrangement reactions . For example, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamides are complex and can vary depending on the specific compound and conditions. In the case of the compound , it was prepared via an intramolecular cyclization rearrangement reaction .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “this compound” were not found, benzenesulfonamides in general have a molar mass of 157.19 g/mol and a chemical formula of C₆H₅SO₂NH₂ .

Scientific Research Applications

Synthesis and Characterization

  • Photodynamic Therapy Applications : A study explored the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield. These compounds have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, indicating their capability as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides demonstrated strong inhibition against human carbonic anhydrase isoforms, highlighting their potential in anti-tumor activity studies. These compounds, especially the ones with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed interesting cytotoxic activities, suggesting their significance for further research in cancer therapy (Gul et al., 2016).

Antimicrobial Activity

  • Antimicrobial Properties : Research into novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include a benzenesulfonamide moiety, evaluated their antimicrobial activity against various bacteria and fungi. The findings suggest these compounds' potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition and Biological Potential

  • Enzyme Inhibition and Antioxidant Studies : Schiff bases of benzenesulfonamide synthesized for enzyme inhibition against AChE and BChE enzymes revealed significant inhibitory potential. Some compounds also exhibited notable antioxidant activity, suggesting their utility in various therapeutic applications (Kausar et al., 2019).

Future Directions

The future directions for research into benzenesulfonamides, including “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide”, could involve further exploration of their anticancer and antimicrobial properties . Specifically, their inhibitory effects on carbonic anhydrase IX present a promising avenue for the development of novel antiproliferative agents .

properties

IUPAC Name

4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFOGSACCGWHY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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